

Spectroscopic data for trans-3-Pentenenitrile (NMR, IR, Mass Spec)

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Compound of Interest		
Compound Name:	3-Pentenenitrile	
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A comprehensive guide to the spectroscopic characterization of trans-**3-Pentenenitrile**, this document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Tailored for researchers, scientists, and professionals in drug development, this paper presents a detailed summary of spectroscopic information supported by experimental protocols and logical workflows.

Spectroscopic Data Summary

The following tables provide a structured overview of the key spectroscopic data for trans-**3- Pentenenitrile**.

¹H NMR Data

While a complete, publicly available high-resolution ¹H NMR spectrum with assigned chemical shifts and coupling constants for trans-**3-Pentenenitrile** is not readily accessible in major databases, general chemical shift regions can be predicted based on its structure.

Proton Environment	Predicted Chemical Shift (ppm)	Multiplicity
CH₃-CH=	~1.7	Doublet
-CH=CH-CH ₂ -	~5.5 - 5.8	Multiplet
=CH-CH ₂ -CN	~3.2	Doublet



Note: These are approximate values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

¹³C NMR Data

Similar to the ¹H NMR data, a complete, assigned ¹³C NMR spectrum for trans-**3- Pentenenitrile** is not available in the searched public databases. The predicted chemical shifts are based on the functional groups present in the molecule.

Carbon Environment	Predicted Chemical Shift (ppm)
СН3-	~18
-CH=CH-	~120 - 135
=CH-CH ₂ -CN	~20
-CN	~117

Note: These are estimated chemical shifts.

Infrared (IR) Spectroscopy Data

The IR spectrum of trans-**3-Pentenenitrile** exhibits characteristic absorption bands corresponding to its functional groups. The nitrile group (C≡N) shows a strong, sharp absorption, while the alkene C=C bond and C-H bonds also have distinct signals.

Functional Group	Vibrational Mode	Absorption Range (cm ⁻¹)	Intensity
C≡N	Stretch	2260 - 2240	Strong, Sharp
C=C (trans)	Stretch	1680 - 1665	Medium
=C-H	Stretch	3100 - 3000	Medium
C-H (sp³)	Stretch	3000 - 2850	Medium

Mass Spectrometry (MS) Data



Electron ionization mass spectrometry of trans-**3-Pentenenitrile** results in a molecular ion peak and a characteristic fragmentation pattern.

m/z	Relative Intensity (%)	Proposed Fragment
81	Base Peak	[M]+ (Molecular Ion)
80	Moderate	[M-H]+
54	High	[M-HCN]+
41	High	[C ₃ H ₅] ⁺
39	Moderate	[C ₃ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of trans-**3-Pentenenitrile**.

Materials:

- trans-3-Pentenenitrile sample
- Deuterated chloroform (CDCl₃)
- NMR tube (5 mm diameter)
- Pipette
- · Vortex mixer

Procedure:

• Sample Preparation:



- Accurately weigh approximately 10-20 mg of the trans-3-Pentenenitrile sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Thoroughly mix the solution using a vortex mixer to ensure homogeneity.
- Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the sample in the NMR spectrometer.
- Data Acquisition:
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
 - Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time).
 - Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the resulting spectrum.
 - o Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for 1 H and δ 77.16 ppm for 13 C).
 - Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy



Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of liquid trans-**3- Pentenenitrile.**

Materials:

- trans-3-Pentenenitrile sample
- FTIR spectrometer with an attenuated total reflectance (ATR) accessory
- · Clean, soft tissue
- Isopropyl alcohol or acetone for cleaning

Procedure:

- Background Spectrum:
 - o Ensure the ATR crystal is clean and dry.
 - Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application:
 - Place a small drop of the liquid trans-3-Pentenenitrile sample directly onto the center of the ATR crystal.
- Data Acquisition:
 - Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing and Cleaning:
 - The software will automatically subtract the background spectrum from the sample spectrum.
 - Label the significant peaks in the resulting spectrum.



 After the measurement, clean the ATR crystal thoroughly with a soft tissue soaked in isopropyl alcohol or acetone and allow it to dry completely.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of trans-3-Pentenenitrile.

Materials:

- trans-3-Pentenenitrile sample
- · Gas chromatograph-mass spectrometer (GC-MS) system
- Microsyringe

Procedure:

- Sample Introduction:
 - Prepare a dilute solution of trans-**3-Pentenenitrile** in a volatile organic solvent (e.g., dichloromethane or hexane).
 - Inject a small volume (e.g., 1 μL) of the solution into the GC inlet using a microsyringe.
 - The GC will separate the components of the sample, and the pure trans-3-Pentenenitrile
 will be introduced into the mass spectrometer.
- Ionization:
 - In the ion source of the mass spectrometer, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
 - This causes the molecules to ionize and fragment.
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

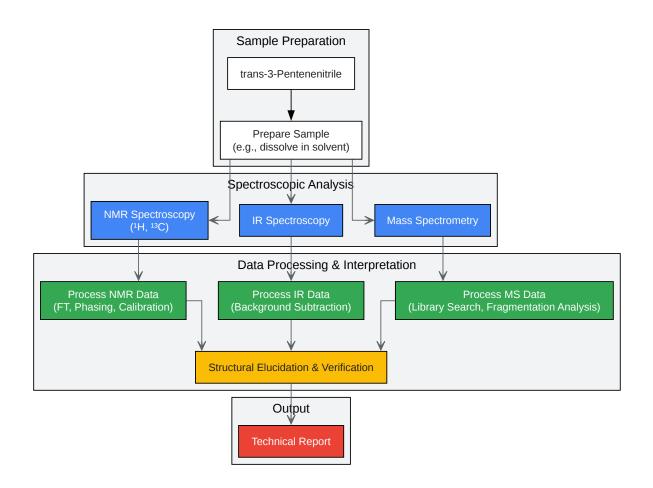


- Detection and Spectrum Generation:
 - An ion detector records the abundance of each ion at a specific m/z value.
 - The mass spectrum is generated as a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like trans-**3-Pentenenitrile**.





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